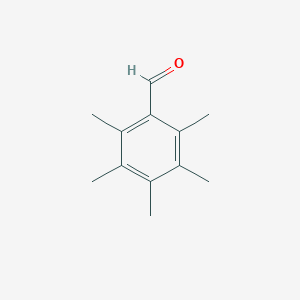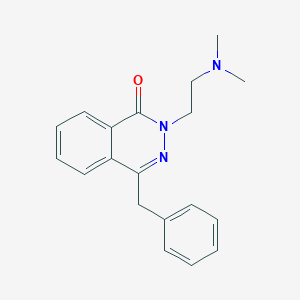
3-Aminobenzoato de Sodio
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sodium 3-aminobenzoate, also known as sodium aminobenzoate, is a white crystalline powder that is used in many applications. It is an important compound in the production of dyes, pharmaceuticals, and other chemicals. It is also used in food and beverage as a preservative and flavor enhancer. Sodium 3-aminobenzoate has been studied extensively for its biochemical and physiological effects, as well as its potential applications in scientific research.
Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones del 3-Aminobenzoato de Sodio
El this compound, también conocido como sal sódica del ácido m-aminobenzoico, es un compuesto con una amplia gama de aplicaciones en investigación científica. A continuación, se presenta un análisis detallado de sus aplicaciones únicas en diversos campos.
Bloque de Construcción Farmacéutico: El this compound sirve como un bloque de construcción versátil en productos farmacéuticos debido a su flexibilidad estructural. Puede sufrir sustituciones tanto en los grupos amino como carboxilo, lo que lo hace ideal para el desarrollo de una variedad de moléculas novedosas con posibles aplicaciones terapéuticas .
Investigación Anticancerígena: Los compuestos derivados del this compound han demostrado potencial en la investigación contra el cáncer. Exhiben propiedades que podrían aprovecharse en futuros ensayos clínicos para atacar las células cancerosas e inhibir el crecimiento tumoral .
Terapia para la Enfermedad de Alzheimer: La investigación indica que los derivados del this compound pueden tener aplicaciones en terapias contra la enfermedad de Alzheimer. Estos compuestos podrían desempeñar un papel en el desarrollo de tratamientos que mitiguen la progresión de esta enfermedad neurodegenerativa .
Agentes Antimicrobianos y Antivirales: Las propiedades antimicrobianas y antivirales del this compound lo convierten en un candidato para el desarrollo de nuevos fármacos para combatir las infecciones bacterianas y virales .
Propiedades Antioxidantes: Se ha observado que los derivados del this compound poseen propiedades antioxidantes, que son beneficiosas para proteger las células del estrés oxidativo y podrían aplicarse en tratamientos para diversas afecciones relacionadas con el estrés oxidativo .
Aplicaciones Antiinflamatorias: Debido a sus efectos antiinflamatorios, el this compound podría usarse en la investigación y el desarrollo de tratamientos para enfermedades inflamatorias .
Desarrollo de Anestésicos Locales: El compuesto se ha utilizado en el diseño de compuestos benzoatos que actúan como anestésicos locales. Estos son cruciales para procedimientos que requieren alivio temporal del dolor sin afectar la conciencia, como en operaciones quirúrgicas menores .
Investigación Bioquímica: El this compound participa en la investigación bioquímica, particularmente en estudios relacionados con las actividades enzimáticas y las vías metabólicas. Sirve como sustrato para enzimas específicas, lo que es esencial para comprender los procesos metabólicos en los organismos .
Direcciones Futuras
The use of Sodium 3-aminobenzoate and similar compounds in medical and pharmaceutical applications is an area of ongoing research. For instance, aminobenzoic acid is used to reduce the progression of penile deviation in Peyronie’s Disease in adults . Future research may explore new therapeutic uses for these compounds.
Mecanismo De Acción
Target of Action
Sodium 3-aminobenzoate, also known as aminobenzoic acid, primarily targets the p-hydroxybenzoate hydroxylase . This enzyme plays a crucial role in the degradation of 3-aminobenzoate . Additionally, Sodium 3-aminobenzoate acts on nerve endings and nerve trunks, making it an effective local anesthetic .
Mode of Action
Sodium 3-aminobenzoate interacts with its targets by binding to specific parts of the sodium ion (Na+) channel on the nerve membrane . This interaction reduces the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . As a result, it reduces the excitability of the membrane without affecting the resting potential .
Biochemical Pathways
The biodegradation pathway of 3-aminobenzoate has been documented . Sodium 3-aminobenzoate is involved in the degradation of 3-aminobenzoate, leading to the production of 5-aminosalicylate . This process incorporates one oxygen atom from dioxygen into the product .
Pharmacokinetics
The pharmacokinetics of Sodium 3-aminobenzoate is similar to other local anesthetics. It is rapidly distributed into highly perfused tissues and eliminated . The elimination of Sodium 3-aminobenzoate from plasma is characterized by a very rapid initial phase followed by a relatively slow terminal phase . The pharmacokinetic parameters of uptake, clearance, and metabolic clearance are influenced by temperature .
Result of Action
The result of Sodium 3-aminobenzoate’s action is a loss of local sensation without affecting consciousness, which is convenient for local surgery and treatment . It has been shown to have a good local anesthetic effect .
Action Environment
The action, efficacy, and stability of Sodium 3-aminobenzoate can be influenced by environmental factors. For instance, the pharmacokinetic parameters of Sodium 3-aminobenzoate, such as uptake, clearance, and metabolic clearance, increase with increasing water temperature . This suggests that the compound’s action can be influenced by the temperature of the environment.
Análisis Bioquímico
Biochemical Properties
Sodium 3-aminobenzoate interacts with several enzymes, proteins, and other biomolecules. A notable enzyme is the 3-aminobenzoate 6-monooxygenase, which is involved in the degradation of 3-aminobenzoate . This enzyme catalyzes the conversion of Sodium 3-aminobenzoate to 5-aminosalicylate .
Cellular Effects
The effects of Sodium 3-aminobenzoate on cells and cellular processes are primarily related to its role in biochemical reactions. It influences cell function by participating in the degradation of 3-aminobenzoate .
Molecular Mechanism
Sodium 3-aminobenzoate exerts its effects at the molecular level through its interactions with 3-aminobenzoate 6-monooxygenase . This enzyme is capable of catalyzing the conversion of Sodium 3-aminobenzoate to 5-aminosalicylate, incorporating one oxygen atom from dioxygen into the product .
Temporal Effects in Laboratory Settings
It is known that 3-aminobenzoate 6-monooxygenase, which interacts with Sodium 3-aminobenzoate, is essential for 3-aminobenzoate degradation .
Metabolic Pathways
Sodium 3-aminobenzoate is involved in the metabolic pathway of 3-aminobenzoate degradation . It interacts with the enzyme 3-aminobenzoate 6-monooxygenase, which plays a crucial role in this pathway .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis of Sodium 3-aminobenzoate can be achieved through a two-step process involving the reaction of 3-nitrobenzoic acid with sodium hydroxide followed by reduction of the resulting product with hydrogen gas and palladium on carbon catalyst.", "Starting Materials": [ "3-nitrobenzoic acid", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon catalyst" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzoic acid in water and add sodium hydroxide solution to it.", "Step 2: Heat the reaction mixture until the pH reaches 8-9.", "Step 3: Allow the mixture to cool and filter the resulting product.", "Step 4: Wash the product with water and dry it.", "Step 5: Dissolve the product in ethanol and add palladium on carbon catalyst.", "Step 6: Pass hydrogen gas through the reaction mixture until the reaction is complete.", "Step 7: Filter the resulting product and wash it with water.", "Step 8: Dry the product to obtain Sodium 3-aminobenzoate." ] } | |
| 17264-94-7 | |
Fórmula molecular |
C7H7NNaO2 |
Peso molecular |
160.13 g/mol |
Nombre IUPAC |
sodium;3-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.Na/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10); |
Clave InChI |
OOYSSNNCRLBWDA-UHFFFAOYSA-N |
SMILES isomérico |
C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |
SMILES |
C1=CC(=CC(=C1)N)C(=O)[O-].[Na+] |
SMILES canónico |
C1=CC(=CC(=C1)N)C(=O)O.[Na] |
| 17264-94-7 | |
Números CAS relacionados |
99-05-8 (Parent) |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Sodium 3-aminobenzoate in the study?
A1: In this study, Sodium 3-aminobenzoate acts as a ligand source. It provides the 3-aminobenzoate anion which coordinates to a central cobalt(II) ion, forming a complex alongside nicotinamide and water ligands []. The study focuses on characterizing the crystal structure of this complex to understand the coordination behavior and geometry.
Q2: Does the research discuss the biological activity or applications of Sodium 3-aminobenzoate itself?
A2: No, the research article primarily focuses on the structural characterization of the cobalt(II) complex. It does not delve into the independent biological activity, applications, or properties of Sodium 3-aminobenzoate beyond its role as a ligand in this specific chemical context [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chlorobenzo[b]thiophene-3-acetic acid](/img/structure/B97383.png)
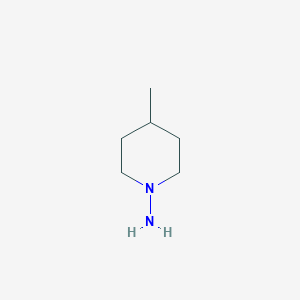

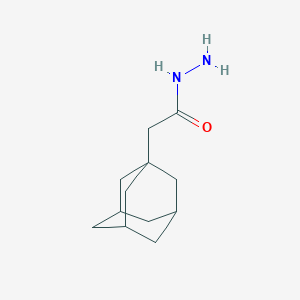

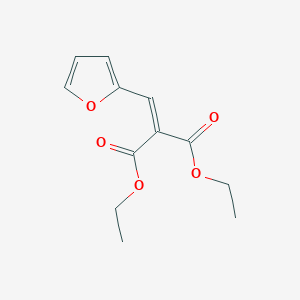

![Trimethyl[(2-methylpentyl)oxy]silane](/img/structure/B97397.png)
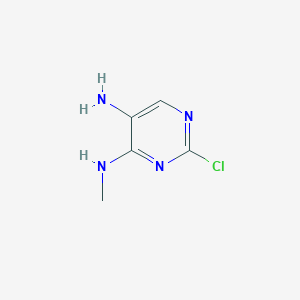
![[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B97399.png)

